molecular formula C17H28N2OS B4651463 N-(2,6-diisopropylphenyl)-N'-(3-methoxypropyl)thiourea

N-(2,6-diisopropylphenyl)-N'-(3-methoxypropyl)thiourea

Cat. No. B4651463
M. Wt: 308.5 g/mol
InChI Key: DZYOUYSAYIXUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diisopropylphenyl)-N'-(3-methoxypropyl)thiourea, also known as DPTU, is a chemical compound that has been widely used in scientific research. DPTU is a thiourea derivative that has been synthesized and studied for its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(2,6-diisopropylphenyl)-N'-(3-methoxypropyl)thiourea is not fully understood. However, it is believed that this compound acts as a thiourea derivative that inhibits the activity of certain enzymes in the body. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes in the body, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine and other neurotransmitters in the body, which can have various effects on the nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,6-diisopropylphenyl)-N'-(3-methoxypropyl)thiourea in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and purify, making it a cost-effective reagent for research purposes. However, one of the limitations of using this compound is its potential toxicity, as it has been shown to be toxic to certain cell lines at high concentrations.

Future Directions

There are several future directions for research on N-(2,6-diisopropylphenyl)-N'-(3-methoxypropyl)thiourea. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects, and further research in this area could lead to the development of new therapies for these diseases. Another area of interest is the development of new metal complexes using this compound as a ligand, which could have potential applications in catalysis and other fields of chemistry.
In conclusion, this compound is a thiourea derivative that has been extensively studied for its potential applications in various fields of research. It has been shown to have various biochemical and physiological effects and has been used as a reagent in the synthesis of various organic compounds. Further research on this compound could lead to the development of new therapies for neurodegenerative diseases and the creation of new metal complexes for various applications.

Scientific Research Applications

N-(2,6-diisopropylphenyl)-N'-(3-methoxypropyl)thiourea has been extensively studied for its potential applications in various fields of research. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. This compound has also been used as a reagent in the synthesis of various organic compounds.

properties

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2OS/c1-12(2)14-8-6-9-15(13(3)4)16(14)19-17(21)18-10-7-11-20-5/h6,8-9,12-13H,7,10-11H2,1-5H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYOUYSAYIXUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=S)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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